molecular formula C9H19NO2 B2871220 Ethyl 2-amino-3,3-dimethylpentanoate CAS No. 1999024-91-7

Ethyl 2-amino-3,3-dimethylpentanoate

Cat. No.: B2871220
CAS No.: 1999024-91-7
M. Wt: 173.256
InChI Key: NCHDHIZXDKTYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3,3-dimethylpentanoate is a branched-chain amino acid ester characterized by a pentanoate backbone substituted with an amino group at position 2 and two methyl groups at position 2. For instance, ethyl esters with amino and alkyl substituents are often intermediates in synthesizing heterocyclic compounds or pharmaceuticals, as seen in the synthesis of pyrimidinones and pyrido[1,2-a]pyrimidin-4-ones .

Properties

IUPAC Name

ethyl 2-amino-3,3-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-9(3,4)7(10)8(11)12-6-2/h7H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHDHIZXDKTYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3,3-dimethylpentanoate can be synthesized through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutanal with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is carefully monitored to maintain consistent product quality. The use of automated systems and advanced analytical techniques helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,3-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-3,3-dimethylpentanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,3-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following table summarizes key structural analogs, their properties, and applications based on the evidence:

Compound Name CAS Number Molecular Formula Key Features Applications/Reactivity Reference
Ethyl 5-bromo-3,3-dimethylpentanoate 123469-83-0 C9H17BrO2 Bromo substituent at position 5; ester and dimethyl groups at position 3 Likely intermediate in halogenation reactions or cross-coupling chemistry
Ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate 168558-20-1 C9H16F2O3 Difluoro and hydroxyl groups at positions 2 and 3; ethyl substituent Potential use in fluorinated drug synthesis due to enhanced metabolic stability
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] - C19H15N5O5 Cyano, pyridinyl, and pyrimidinyl substituents; amino-propenoate backbone Precursor for heterocyclic compounds via condensation reactions
Ethyl 2-(2-cyano-2-ethoxycarbonyl ethenyl)amino-3-diethylaminopropenamide - C14H20N4O3 Cyano, ethoxycarbonyl, and diethylamino groups; propenamide backbone Reagent for synthesizing N-protected pyrido[1,2-a]pyrimidin-4-ones and thiazolo derivatives
Key Observations:
  • Substituent Effects: The presence of electron-withdrawing groups (e.g., bromo in , cyano in ) enhances reactivity in cross-coupling or cyclization reactions.
  • Ester vs. Amide Backbone: Ethyl 2-amino-3,3-dimethylpentanoate’s ester group may confer higher solubility in organic solvents compared to amide analogs (e.g., ), which are more polar and prone to hydrogen bonding.

Physicochemical Properties

  • Solubility : Ethyl esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetic acid) compared to hydroxylated analogs (e.g., ), which show higher polarity due to fluorine and hydroxyl groups.
  • Thermal Stability : Branched-chain esters (e.g., ) are typically more thermally stable than linear-chain derivatives, as methyl groups reduce steric strain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.